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Compound of Interest

Compound Name: (3S,4S)-PF-06459988

Cat. No.: B609989 Get Quote

For researchers, scientists, and drug development professionals, understanding the kinase

selectivity profile of targeted inhibitors is paramount for predicting efficacy and anticipating

potential off-target effects. This guide provides a detailed comparison of two third-generation

epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs), PF-06459988 and

rociletinib, with a focus on their kinase selectivity profiles supported by experimental data.

Both PF-06459988 and rociletinib were developed to target EGFR mutations that confer

resistance to earlier-generation TKIs, most notably the T790M "gatekeeper" mutation. While

both compounds exhibit potent activity against these mutant forms of EGFR, their broader

kinase selectivity profiles reveal key differences that can influence their therapeutic window and

side-effect profiles.

Executive Summary of Kinase Selectivity
PF-06459988 demonstrates a highly selective kinase inhibition profile, with its primary activity

focused on mutant forms of EGFR. It exhibits significant sparing of wild-type (WT) EGFR and

has greatly reduced proteome reactivity compared to earlier irreversible EGFR inhibitors. This

high degree of selectivity is attributed to a minimally reactive electrophile, which reduces the

likelihood of off-target labeling.[1]

Rociletinib is also a potent inhibitor of mutant EGFR, including the T790M resistance mutation,

while showing reduced activity against WT EGFR.[2][3] However, kinase profiling has revealed

weak inhibition of other kinases, including FAK, CHK2, ERBB4, and JAK3.[2] Furthermore, a

major metabolite of rociletinib, M502, has been shown to inhibit the insulin-like growth factor 1
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receptor (IGF1R) and the insulin receptor (INSR), which is associated with the clinically

observed hyperglycemia.

Quantitative Kinase Selectivity Data
The following tables summarize the available quantitative data on the kinase selectivity of PF-

06459988 and rociletinib.

Table 1: Cellular Activity of PF-06459988 against Non-Small Cell Lung Cancer (NSCLC) Cell

Lines[4]

Cell Line EGFR Mutation Status IC50 (nM)

H1975 L858R/T790M 13

PC9-DRH Del/T790M 7

H3255 L858R 21

PC9 Del 140

HCC827 Del 90

A549 WT 5100

Table 2: In Vitro Kinase and Cellular Activity of Rociletinib[2]

Target/Cell Line Assay Type IC50 (nM)

EGFR L858R/T790M In Vitro Kinase Assay <0.51

EGFR WT In Vitro Kinase Assay 6

Various NSCLC Cell Lines Cellular Growth Assays 100-140

Experimental Protocols
The data presented in this guide were generated using established biochemical and cellular

kinase assays. Below are generalized protocols representative of the methodologies employed.
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Biochemical Kinase Assay (In Vitro IC50 Determination)
This assay directly measures the ability of an inhibitor to block the enzymatic activity of a

purified kinase.

Reagents and Materials: Purified recombinant kinase (e.g., EGFR L858R/T790M, EGFR

WT), peptide substrate, ATP, kinase reaction buffer, test compounds (PF-06459988 or

rociletinib), and a detection system (e.g., ADP-Glo™ Kinase Assay).

Procedure:

A solution of the purified kinase is pre-incubated with serially diluted concentrations of the

test compound in a multi-well plate.

The kinase reaction is initiated by the addition of a mixture containing the peptide

substrate and ATP.

The reaction is allowed to proceed for a defined period at a controlled temperature.

The reaction is stopped, and the amount of product formed (phosphorylated substrate or

ADP) is quantified using a suitable detection reagent and a plate reader.

IC50 values are calculated by plotting the percent inhibition of kinase activity against the

logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response

curve.

Cellular Phosphorylation Assay (Cellular IC50
Determination)
This assay measures the ability of an inhibitor to block the phosphorylation of a target kinase

within a cellular context.

Reagents and Materials: NSCLC cell lines with defined EGFR mutation status, cell culture

media, serum, test compounds, lysis buffer, antibodies specific for the phosphorylated and

total forms of the target kinase, and a detection system (e.g., Western blotting or ELISA).

Procedure:
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Cells are seeded in multi-well plates and allowed to adhere.

The cells are then treated with a range of concentrations of the test compound for a

specified duration.

Following treatment, the cells are lysed to release cellular proteins.

The concentration of the phosphorylated target kinase and the total amount of the target

kinase in the cell lysates are determined using an immunoassay format.

The ratio of phosphorylated to total kinase is calculated for each inhibitor concentration.

IC50 values are determined by plotting the percent inhibition of phosphorylation against

the logarithm of the inhibitor concentration.

Signaling Pathway and Experimental Workflow
The following diagrams illustrate the EGFR signaling pathway and a typical experimental

workflow for evaluating kinase inhibitor selectivity.
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Caption: EGFR signaling pathway and points of inhibition by PF-06459988 and rociletinib.
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Kinase Inhibitor Selectivity Profiling Workflow
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Caption: A generalized workflow for determining the kinase selectivity profile of an inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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